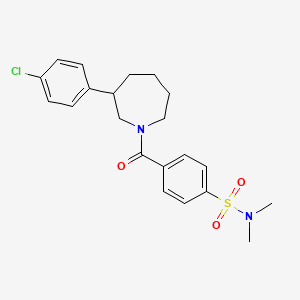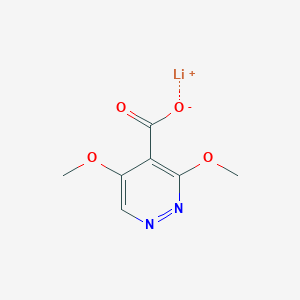![molecular formula C12H14N2O2 B2852179 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole CAS No. 1097819-48-1](/img/structure/B2852179.png)
2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole, also known as DBI, is a chemical compound that has been widely studied for its biochemical and physiological effects. DBI is a benzodiazepine receptor ligand that has been shown to have anxiolytic, anticonvulsant, and sedative effects.
Wirkmechanismus
2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. By increasing the activity of the GABA-A receptor, this compound enhances the inhibitory effects of GABA, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing anxiety and seizures, inducing sedation, and modulating the immune system. It has also been shown to have neuroprotective effects, and may have potential for use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for studying the GABA-A receptor and its role in anxiety, epilepsy, and other neurological disorders. However, one limitation of using this compound is its relatively low potency compared to other benzodiazepine receptor ligands, which can make it difficult to achieve the desired effects at lower concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Another area of interest is its effects on the immune system, and its potential as an anti-inflammatory agent. Finally, there is interest in developing more potent this compound analogues that could be used as therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of 2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a multi-step process that involves the reaction of 2-amino-5-nitrobenzimidazole with isobutyraldehyde in the presence of a catalyst. The resulting compound is then reduced to the corresponding amine, which is then cyclized to form this compound. The yield of this compound from this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has been extensively studied for its anxiolytic, anticonvulsant, and sedative effects. It has been shown to be effective in animal models of anxiety and epilepsy, and has also been studied for its potential use in treating drug addiction and withdrawal symptoms. This compound has also been studied for its effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-propan-2-yl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-13-8-5-10-11(6-9(8)14-12)16-4-3-15-10/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOPVYPYEDYVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC3=C(C=C2N1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1,5-dimethyl-1H-pyrazole-3-carboxylate](/img/structure/B2852100.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2852101.png)



![1-Tert-butyl-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2852108.png)


![N-benzyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852111.png)



![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)